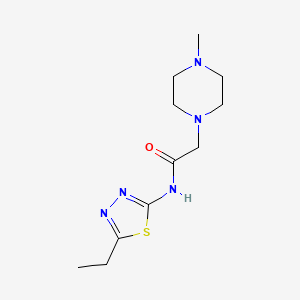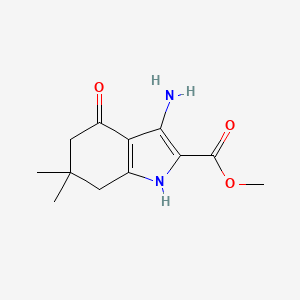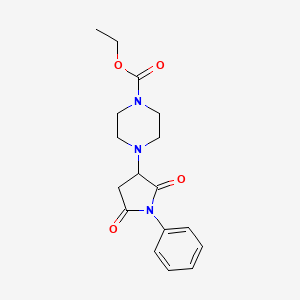
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide, also known as TETA, is a chemical compound that has been extensively researched for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. TETA is a heterocyclic compound that contains both a thiadiazole and a piperazine ring, making it a versatile molecule that can interact with a variety of biological targets. In
作用機序
The exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, but it is believed to interact with a variety of biological targets through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to bind to various receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of mood, cognition, and movement. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target and concentration. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide can inhibit the proliferation of cancer cells, reduce the production of inflammatory mediators, and protect neurons from oxidative stress. In vivo studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of arthritis, and protect against ischemic injury in animal models of stroke.
実験室実験の利点と制限
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide in lab experiments is its versatility, as it can interact with a variety of biological targets. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide is its potential toxicity at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, which may complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide. One area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro. Another area of interest is its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress in vitro and improve cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide and its interactions with various biological targets.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been investigated for its potential as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent. In pharmacology, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been studied for its effects on various biological targets, including the central nervous system, the cardiovascular system, and the immune system. In biochemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperazinyl)acetamide has been investigated for its interactions with proteins, enzymes, and other biomolecules.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-3-10-13-14-11(18-10)12-9(17)8-16-6-4-15(2)5-7-16/h3-8H2,1-2H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCBFOSUGDKZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161721 | |
| Record name | 1-Piperazineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141400-69-3 | |
| Record name | 1-Piperazineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]formamide](/img/structure/B3875130.png)
![[1-(3-nitrobenzyl)-3-piperidinyl]methyl 3-phenylacrylate](/img/structure/B3875132.png)
![ethyl 4-(benzylamino)-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carboxylate](/img/structure/B3875140.png)
![4-{[2-(4-methylphenyl)-2-oxoethyl]thio}-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3875146.png)

![7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3875152.png)


![2-amino-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B3875179.png)
![9-[(dimethylamino)methylene]-4-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B3875185.png)

